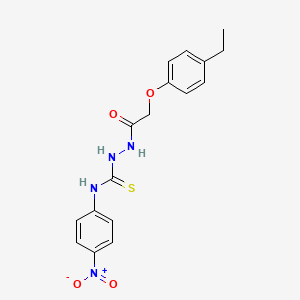
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide, also known as EPTC, is a herbicide that belongs to the thiocarbamate family. It is widely used in agriculture to control weed growth in crops such as corn, soybeans, and wheat. EPTC has been found to be an effective herbicide due to its ability to inhibit the growth of weeds by disrupting the metabolic pathways of plants.
科学的研究の応用
Spectral and X-ray Diffraction Studies
Thiosemicarbazides, including compounds like 1-(2-(4-Ethylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide, have been extensively studied for their biological activities and applications in pharmaceutical and industrial fields. These compounds' structural characteristics, including their crystal packing and hydrogen bonding patterns, have been elucidated through spectral and X-ray diffraction studies, highlighting their potential in various scientific applications (Aparna et al., 2011).
Potential Anticancer Agents
Recent research has identified thiosemicarbazide derivatives as potential anticancer agents. Studies on compounds like 1-(2,4-dichlorophenoxy)acetyl-4-(2-fluorophenyl) thiosemicarbazide have shown cytotoxic effects on cancer cell lines while being non-toxic to normal cells, indicating their potential in cancer treatment (Kozyra et al., 2022).
Anion Chemosensors
Thiosemicarbazide derivatives have been synthesized as anion chemosensors, exhibiting properties like internal charge transfer mechanisms. These compounds' anion binding properties have been explored, showcasing their potential in developing new sensing technologies (Farrugia et al., 2016).
Inhibitors of Cholinesterase
Para-substituted thiosemicarbazones have shown potential as cholinesterase inhibitors. These compounds, including derivatives of thiosemicarbazide, have demonstrated inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting their use in treating diseases related to cholinesterase malfunction (Khan et al., 2023).
Nonlinear Optical Materials
Thiosemicarbazide derivatives have been synthesized and their nonlinear optical properties have been investigated, indicating their potential as materials for optical device applications such as optical limiters and switches (Naseema et al., 2010).
Antimicrobial Activity
Thiosemicarbazide derivatives have demonstrated antimicrobial activities, making them candidates for developing new antimicrobial agents. Studies have shown significant activity against various bacterial strains, highlighting their potential in combating bacterial infections (Parekh & Desai, 2006).
特性
IUPAC Name |
1-[[2-(4-ethylphenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-2-12-3-9-15(10-4-12)25-11-16(22)19-20-17(26)18-13-5-7-14(8-6-13)21(23)24/h3-10H,2,11H2,1H3,(H,19,22)(H2,18,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVORZABBALVNLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


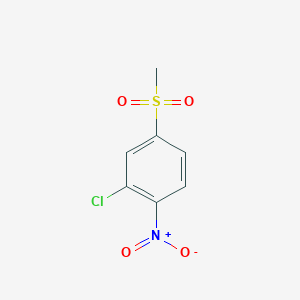
![N-(4-ethoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407535.png)
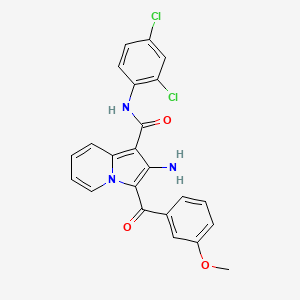
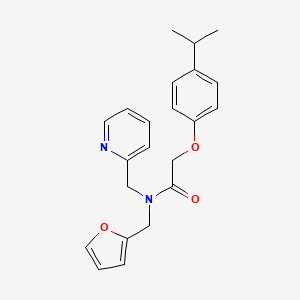
![N-(2-chlorophenyl)-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea](/img/structure/B2407541.png)

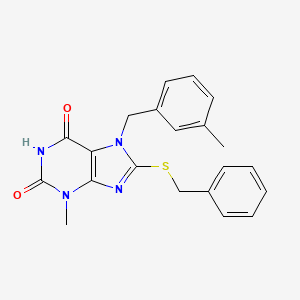
![(3,4-dimethoxyphenyl)[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2407544.png)
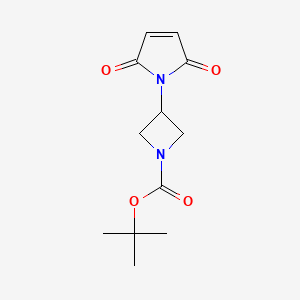
![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2407548.png)

![4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2407553.png)
